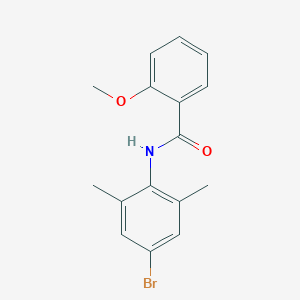![molecular formula C23H20N2O4 B245116 N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide](/img/structure/B245116.png)
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide, also known as BZ-423, is a synthetic compound that has been studied for its potential therapeutic properties. This compound has been found to have anti-inflammatory and anti-tumor properties, making it a promising candidate for the development of new drugs.
Mécanisme D'action
The mechanism of action of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide involves the activation of a protein called NADPH oxidase 4 (NOX4). This protein is involved in the production of reactive oxygen species (ROS) in cells. By activating NOX4, N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide increases the production of ROS, which can lead to cell death in cancer cells and reduce inflammation in immune cells.
Biochemical and Physiological Effects
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide has been found to have several biochemical and physiological effects in animal models. For example, it has been found to reduce the production of pro-inflammatory cytokines in immune cells, which can reduce inflammation in the body. It has also been found to induce cell death in cancer cells, which can slow down the growth of tumors.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide in lab experiments is that it has been found to have low toxicity in animal models. This means that it is less likely to cause harm to cells and tissues in the body. However, one limitation of using N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide is that it has only been studied in animal models so far, and more research is needed to determine its safety and efficacy in humans.
Orientations Futures
There are several future directions for research on N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide. One direction is to study its potential use in the treatment of autoimmune diseases, such as multiple sclerosis and rheumatoid arthritis. Another direction is to study its potential use in combination with other drugs for the treatment of cancer. Finally, more research is needed to determine the safety and efficacy of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide in humans, which could lead to its development as a new therapeutic agent.
Méthodes De Synthèse
The synthesis of N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide involves several steps, including the reaction of 2-methoxyphenol with 2-chloroethyl ethyl ether, followed by the reaction of the resulting compound with 2-amino-5-nitrobenzoxazole. The final step involves the reaction of the resulting compound with 3-ethoxybenzoyl chloride to produce N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide.
Applications De Recherche Scientifique
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide has been studied for its potential therapeutic properties in a variety of scientific research applications. For example, it has been found to have anti-inflammatory properties in animal models of arthritis and colitis. It has also been found to have anti-tumor properties in animal models of cancer.
Propriétés
Formule moléculaire |
C23H20N2O4 |
|---|---|
Poids moléculaire |
388.4 g/mol |
Nom IUPAC |
N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-3-ethoxybenzamide |
InChI |
InChI=1S/C23H20N2O4/c1-3-28-17-8-6-7-15(13-17)22(26)24-19-14-16(11-12-20(19)27-2)23-25-18-9-4-5-10-21(18)29-23/h4-14H,3H2,1-2H3,(H,24,26) |
Clé InChI |
ULNUEFMCCRHCAW-UHFFFAOYSA-N |
SMILES |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
SMILES canonique |
CCOC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=CC=CC=C4O3)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3,5-diethoxy-N-[2-(3-pyridinyl)-1,3-benzoxazol-5-yl]benzamide](/img/structure/B245033.png)
![3,5-diethoxy-N-[2-methyl-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]benzamide](/img/structure/B245034.png)
![5-bromo-N-[4-(2-furoylamino)-3-methylphenyl]-2-furamide](/img/structure/B245035.png)
![N-{4-[(2-fluorobenzoyl)amino]-2-methylphenyl}-2-furamide](/img/structure/B245036.png)
![N-[2-(4-fluorophenyl)-2H-benzotriazol-5-yl]acetamide](/img/structure/B245037.png)
![N-[3-(benzoylamino)phenyl]-3,5-dichloro-4-methoxybenzamide](/img/structure/B245038.png)
![N-[2-(3-bromophenyl)-1,3-benzoxazol-5-yl]-2-methylpropanamide](/img/structure/B245040.png)
![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methylpropanamide](/img/structure/B245041.png)



![5-bromo-2-methoxy-N-[3-(propanoylamino)phenyl]benzamide](/img/structure/B245052.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methoxybenzamide](/img/structure/B245055.png)
![N-[(3E)-3-(5,7-dimethyl-3H-1,3-benzoxazol-2-ylidene)-4-oxocyclohexa-1,5-dien-1-yl]-2-methylbenzamide](/img/structure/B245056.png)